2-(6-Tert-butyl-1-indanyl)-1-ethanol
Description
This compound likely features a tert-butyl-substituted indane ring linked to an ethanol moiety, which may confer unique physicochemical and biological properties. Below, we compare ethanol derivatives with analogous substituents to infer possible characteristics of the target compound.
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2-(6-tert-butyl-2,3-dihydro-1H-inden-1-yl)ethanol |
InChI |
InChI=1S/C15H22O/c1-15(2,3)13-7-6-11-4-5-12(8-9-16)14(11)10-13/h6-7,10,12,16H,4-5,8-9H2,1-3H3 |
InChI Key |
KBBKZFMOWKALPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CCC2CCO)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanol Derivatives with Alkyl/Aryl Substituents
Key compounds from the evidence include:
Key Observations :
- Chain Length & Bioactivity: In 2-(1-alkyloxy)-1-ethanol homologues (C7–C13), nematicidal activity peaks at C11 (2-(1-undecyloxy)-1-ethanol), matching abamectin’s efficacy . This suggests that tert-butyl groups in the target compound may enhance bioactivity if optimized for steric and lipophilic interactions.
- Aromatic vs. This highlights the role of substituent flexibility in determining chemical behavior .
- Heterocyclic Modifications: Pyridinyl (e.g., 1-(6-bromopyridin-2-yl)ethanol) and piperidinyl substituents (e.g., 2-(2,2,6,6-tetramethyl-4-piperidinyl)-1-ethanol) are linked to applications in drug synthesis and polymer stabilization, respectively .
Physicochemical Properties
- Lipophilicity : Longer alkyl chains (e.g., C11 in C11OEtOH) enhance lipophilicity, improving membrane penetration and bioactivity . The tert-butyl group in the target compound may similarly increase hydrophobicity.
- Thermal Stability: Piperidinyl-substituted ethanol derivatives (e.g., 2-(2,2,6,6-tetramethyl-4-piperidinyl)-1-ethanol) exhibit stability under high temperatures, critical for polymer applications .
Data Tables
Table 1: Nematicidal Activity of 2-(1-Alkyloxy)-1-ethanol Homologues (100 mg/L)
| Chain Length (C) | Mortality (%) | Relative Efficacy vs. Abamectin | Reference |
|---|---|---|---|
| C9 | 100 | Lower | |
| C10 | 100 | Lower | |
| C11 | 100 | Equivalent (LD₉₀) | |
| C12 | 100 | Lower |
Table 2: Structural and Functional Comparison of Ethanol Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
